molecular formula C5H9NO3 B140467 N-Formylglycine ethyl ester CAS No. 3154-51-6

N-Formylglycine ethyl ester

Cat. No. B140467
CAS RN: 3154-51-6
M. Wt: 131.13 g/mol
InChI Key: GMBCCEOJUWMBPF-UHFFFAOYSA-N
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Description

N-Formylglycine ethyl ester is a derivative of glycine, which is the simplest amino acid. It is characterized by the presence of a formyl group attached to the nitrogen atom of the glycine, and an ethyl ester group replacing the carboxylic acid. This compound is of interest in the field of organic chemistry and peptide synthesis due to its potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of N-formylglycine ethyl ester derivatives can be achieved through a multi-step process. For instance, N-(3-formylphenyl) glycine ethyl ester is synthesized from benzaldehyde through a five-step process that includes acetylation and ester hydrolysis, resulting in N-acetyl-N-(3-formylphenyl) glycine . Similarly, N-acetylglycine oligomer ethyl esters with varying residue numbers (n=3–9) have been synthesized, demonstrating the versatility of the glycine ethyl ester backbone in creating oligomeric structures .

Molecular Structure Analysis

The molecular structure of N-formylglycine ethyl ester derivatives is characterized by the presence of the formyl group and the ethyl ester moiety. The structure of these compounds can be confirmed using various spectroscopic techniques such as ^1H NMR, ^13C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) . Additionally, the intermolecular hydrogen-bond distance and segmental mobility of N-acetylglycine oligomer ethyl esters have been studied using ^13C CP MAS and ^2H NMR spectra, providing insight into the structural properties of these molecules .

Chemical Reactions Analysis

N-formylglycine ethyl ester derivatives can undergo a variety of chemical reactions. For example, the ester hydrolysis step is crucial in the synthesis of N-acetyl-N-(3-formylphenyl) glycine . Furthermore, the presence of the formyl group allows for subsequent chemical modifications, such as the introduction of nucleobase moieties, which are essential for the synthesis of peptide nucleic acid monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formylglycine ethyl ester derivatives are influenced by their molecular structure. The stability of these compounds can be enhanced by storing them as hydrochloride salts . The oligomer ethyl esters exhibit different crystalline modifications, which correspond to polyglycine structures and affect their intermolecular hydrogen-bonding distances and segmental mobilities . These properties are critical for understanding the behavior of these molecules in various chemical environments and their potential applications in peptide synthesis.

Scientific Research Applications

Catalytic Mechanism and Biotechnology Applications

N-Formylglycine ethyl ester, related to formylglycine (fGly), plays a critical role in the catalytic mechanisms of certain enzymes, particularly sulfatases. fGly is a unique residue formed by post-translational oxidation and is vital in sulfate ester hydrolysis, showcasing a distinctive and highly efficient catalytic mechanism. The enzymes responsible for producing fGly, including formylglycine-generating enzyme (FGE) and anaerobic sulfatase-maturating enzyme (anSME), are specialized and have unique structures and mechanisms. This area has seen recent developments in biotechnology applications beyond its natural catalytic function, making it a point of interest in scientific research (Appel & Bertozzi, 2015).

Molecular Basis for Multiple Sulfatase Deficiency

Research into the molecular basis of multiple sulfatase deficiency (MSD) has shed light on the importance of fGly. The crystal structure of the FGly-generating enzyme (FGE) reveals its role in converting a cysteine precursor to FGly, a key catalytic residue unique to sulfatases. Mutations in FGE lead to MSD, a fatal autosomal recessive syndrome. The study of FGE provides insights into its unique oxygenase mechanism and the molecular basis of MSD, demonstrating the significance of fGly in human health and disease (Dierks et al., 2005).

Bioconjugation and Drug Development

Formylglycine generating enzyme (FGE) has been used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This enzyme introduces a unique amino acid, formylglycine, into proteins, providing a reactive handle for chemical conjugation of molecules. This method, derived directly from nature, has significant applications in the development of targeted drug delivery systems (Rupniewski & Rabuka, 2019).

Synthetic Chemistry

N-Formylglycine ethyl ester has been identified as an intermediate in the synthesis of various compounds, including ethyl thiazole-4-carboxylate. Its role as an intermediate in synthetic pathways highlights its potential in the field of organic chemistry and synthesis (Hartman & Weinstock, 2003).

Sulfatase Enzyme Mechanism

Studies on sulfatases have shown that the active site formylglycine residue, generated by post-translational modification, is crucial for the hydrolysis of sulfate esters. This research contributes to understanding the catalytic mechanism of these enzymes and their role in physiological processes (Recksiek et al., 1998).

Safety And Hazards

According to the safety data sheet, N-Formylglycine ethyl ester is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water . It is also advised not to let the product enter drains .

Future Directions

The search results do not provide specific information on the future directions of N-Formylglycine ethyl ester .

Relevant Papers

The search results do not provide specific papers relevant to N-Formylglycine ethyl ester .

properties

IUPAC Name

ethyl 2-formamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBCCEOJUWMBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185437
Record name Ethyl N-formylglycinate
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylglycine ethyl ester

CAS RN

3154-51-6
Record name Glycine, N-formyl-, ethyl ester
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Record name Ethyl N-formylglycinate
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Record name 3154-51-6
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Record name Ethyl N-formylglycinate
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Record name Ethyl N-formylglycinate
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Synthesis routes and methods I

Procedure details

To a 5 L three neck round bottom flask equipped with a mechanic stirrer, a pressure-equalizing funnel and a condenser bearing a calcium chloride drying tube was added glycine ethyl ester hydrochloride (500 g, 3.583 mol) and methyl formate (1.8 L). The suspension was brought to reflux and triethylamine (556 mL) was added to the reaction. The reaction was stirred and refluxed overnight. The reaction was cooled to room temperature and filtered through a Buchner funnel to remove triethylamine hydrochloride salt. The filtrate was concentrated and dried over high vacuum to yield 320 g (93%) of the title compound.
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
556 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

A hot solution of sodium formate (150 g) in formic acid (200 mL) was added to a hot solution of glycine ethyl ester hydrochloride (228.7 g; 1.64 mol) in hot formic acid (250 mL). This was allowed to stir at room temperature for 1 hour (sodium chloride separated). Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction ensued. The suspension was stirred overnight, the solid was filtered and the filtrate was distilled in vacuo to remove excess reagents. The residue was filtered and then distilled to give N-formylglycine ethyl ester (182 g; 85%) as a colorless liquid having a bp 105°-100° C. under vacuum.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A hot solution of sodium formate (150 g) in formic acid (200 mL) was added to a hot solution of glycine ethyl ester hydrochloride (228.7 g; 1.64 mol) in hot formic acid (250 mL). This was allowed to stir at room temperature for 1 hour. Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction ensued. The suspension was stirred overnight, the solid was filtered and the filtrate was distilled in vacuo to remove excess reagents. The residue was filtered and then distilled to give N-formylglycine ethyl ester (182 g; 85%) having a boiling point of 105°-110° C. under vacuum.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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